molecular formula C19H25FN2O4S B15105071 N-{3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl}-2-methylpropanamide

N-{3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl}-2-methylpropanamide

Cat. No.: B15105071
M. Wt: 396.5 g/mol
InChI Key: FQMXTSXFGMHELY-UHFFFAOYSA-N
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Description

N-{3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl}-2-methylpropanamide is a complex organic compound that features a pyrrole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl}-2-methylpropanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the sulfonyl and methoxyethyl groups. The final step involves the attachment of the 2-methylpropanamide moiety. Common reagents used in these steps include sulfonyl chlorides, methoxyethyl halides, and amides, under conditions such as reflux or catalytic amounts of acids or bases.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl}-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Halogenated compounds and strong bases or acids are typical reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl}-2-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-{3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl}-2-methylpropanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the methoxyethyl and pyrrole groups can enhance binding affinity and specificity. These interactions can modulate biochemical pathways, leading to the desired therapeutic or material properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions.

Properties

Molecular Formula

C19H25FN2O4S

Molecular Weight

396.5 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)sulfonyl-1-(2-methoxyethyl)-4,5-dimethylpyrrol-2-yl]-2-methylpropanamide

InChI

InChI=1S/C19H25FN2O4S/c1-12(2)19(23)21-18-17(13(3)14(4)22(18)10-11-26-5)27(24,25)16-8-6-15(20)7-9-16/h6-9,12H,10-11H2,1-5H3,(H,21,23)

InChI Key

FQMXTSXFGMHELY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C(C)C)CCOC)C

Origin of Product

United States

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